![molecular formula C15H18N2O2S B2994838 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 321531-69-5](/img/structure/B2994838.png)
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
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Description
Scientific Research Applications
Coordination Chemistry and Chemical Nucleases
One notable application involves the formation of copper(II) complexes with sulfonamides derived from 2-picolylamine, including 2,4,6-trimethyl-N-[pyridin-2-ilmethyl]benzenesulfonamide. These compounds, upon reacting with Cu(II) salts, yield coordination compounds with distorted tetrahedral geometry around the metal ion. These complexes act as chemical nucleases in the presence of ascorbate/H₂O₂, generating reactive oxygen species like hydroxyl and singlet oxygen-like species, showcasing their potential in biochemical applications (Macías et al., 2006).
Catalysis
In catalysis, N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, closely related to the target compound, have been synthesized and utilized in the base-free transfer hydrogenation of ketones. These compounds form part of air-stable complexes with pentamethylcyclopentadienyl (Cp*) IrIII Cl, displaying high activity in transfer hydrogenation under air without the need for basic additives or halide abstractors, which marks an advancement in green chemistry applications (Ruff et al., 2016).
Antimicrobial Activity
Furthermore, derivatives of the compound have shown antimicrobial activities. For instance, N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential in developing new antimicrobial agents (Ijuomah et al., 2022).
Anticancer Activity
Additionally, novel indenopyridine derivatives, which are structurally related to 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide, have been synthesized and evaluated for their anticancer activity against the breast cancer cell line MCF7. Some compounds showed higher potency than the reference drug Doxorubicin, suggesting their potential as anticancer agents (Ghorab & Al-Said, 2012).
properties
IUPAC Name |
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-11-8-12(2)15(13(3)9-11)20(18,19)17-10-14-6-4-5-7-16-14/h4-9,17H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBXQALFHNNNPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-trimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
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